3-Isopropyl-4-methylbenzoic acid
Description
3-Isopropyl-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropyl group at the third position and a methyl group at the fourth position on the aromatic ring. This structural arrangement confers distinct physical, chemical, and biological properties compared to simpler benzoic acid derivatives. Its synthesis likely involves multi-step processes such as esterification, nitration, and reduction, as seen in the production of related esters like 3-amino-4-methylbenzoic acid isopropyl ester .
Properties
IUPAC Name |
4-methyl-3-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLZGVZZQABSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product undergoes oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial alkylation of toluene, followed by oxidation and purification steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-Isopropyl-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting molecular recognition and binding.
Comparison with Similar Compounds
Key Compounds Analyzed:
4-Methoxy-3-isopropylbenzoic Acid (CAS 33537-78-9): Differs by a methoxy (-OCH₃) group at position 4 instead of methyl (-CH₃). This substitution increases molecular weight (194.23 g/mol vs. ~178.23 g/mol for 3-isopropyl-4-methylbenzoic acid) and likely enhances solubility in polar solvents due to the electron-donating methoxy group .
3-Borono-4-methylbenzoic Acid (CAS 170230-88-3): Features a boronic acid (-B(OH)₂) group at position 3 instead of isopropyl.
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Isopropyl-4-methylbenzoic acid, an aromatic carboxylic acid, has garnered attention for its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an isopropyl group at the third position and a methyl group at the fourth position, alongside a carboxylic acid functional group. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the aromatic ring may engage in π-π interactions with other aromatic compounds, affecting molecular recognition and binding.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been investigated for its potential to inhibit bacterial growth, which is critical in developing new antiseptics and disinfectants.
| Target Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Fungal activity |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
3. Enzyme Interactions
This compound interacts with various enzymes, influencing their catalytic activity. This property is particularly relevant in drug development, where enzyme inhibition can lead to therapeutic effects against diseases such as cancer.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or antiseptic .
Anti-inflammatory Research
In another investigation, the anti-inflammatory effects of this compound were assessed in vitro using macrophage cell lines. The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
